molecular formula C28H27N3O5 B2574095 Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate CAS No. 1116026-07-3

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate

Cat. No.: B2574095
CAS No.: 1116026-07-3
M. Wt: 485.54
InChI Key: SGGQVAVZZKVDNF-UHFFFAOYSA-N
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Description

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Ureido Group Introduction: The ureido group is introduced by reacting the quinoline derivative with an isocyanate compound.

    Ethoxyphenyl Group Addition: The ethoxyphenyl group is added via a nucleophilic aromatic substitution reaction.

    Esterification: Finally, the ester group is introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The ureido and quinoline groups are crucial for this binding interaction, as they can form hydrogen bonds and π-π interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(3-(4-aminophenyl)ureido)acetate: Contains an amino group instead of an ethoxy group.

    Ethyl 2-(3-(4-chlorophenyl)ureido)acetate: Contains a chloro group instead of an ethoxy group.

Uniqueness

Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group, ureido group, and quinoline core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-3-34-22-13-10-20(11-14-22)29-28(33)30-21-12-15-24-23(16-21)26(36-18-27(32)35-4-2)17-25(31-24)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQVAVZZKVDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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